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Abstract
D-Ala-Peptide T-Amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, a naturally

occurring peptide derived from the V2 region of the HIV-1 envelope protein gp120. DAPTA
functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key

co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Beyond its well-documented

anti-HIV activity, emerging evidence highlights the significant therapeutic potential of DAPTA in

a range of neuroinflammatory and autoimmune disorders. This technical guide provides an in-

depth overview of the core scientific data, experimental methodologies, and signaling pathways

associated with DAPTA's mechanism of action, offering a valuable resource for researchers

and professionals in drug development.

Mechanism of Action: CCR5 Antagonism
DAPTA exerts its primary therapeutic effects by binding to and blocking the CCR5 receptor.

This action competitively inhibits the binding of R5-tropic HIV-1 gp120 to the receptor, thereby

preventing viral entry into target cells such as T-lymphocytes and macrophages.[1] In the

context of neuroinflammation, CCR5 is expressed on microglia and astrocytes. Its activation by

chemokines contributes to the recruitment and activation of these cells, perpetuating

inflammatory cascades. By antagonizing CCR5, DAPTA can attenuate these

neuroinflammatory processes.[2]
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations

of DAPTA.

Table 1: In Vitro Anti-HIV-1 Activity of DAPTA

Parameter Value Cell Type Virus Strain Reference

IC50 (gp120 Bal

binding)
0.06 nM

CCR5-

expressing cells
HIV-1 Bal [1]

IC50 (gp120

CM235 binding)
0.32 nM

CCR5-

expressing cells
HIV-1 CM235 [1]

HIV-1 Replication

Inhibition
>90% at 10⁻⁹ M

Monocyte-

Derived

Macrophages

(MDM)

R5 HIV-1 strains [3]

Table 2: Effects of DAPTA in a Murine Model of Experimental Autoimmune Encephalomyelitis

(EAE)
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Biomarker
Effect of DAPTA
Treatment

Method Reference

NF-κB p65 (in CD40⁺

B cells)
Substantial Reduction Flow Cytometry [4]

IκBα (in CD40⁺ B

cells)
Increase Flow Cytometry [4]

Notch-1 (in CD40⁺ B

cells)
Substantial Reduction Flow Cytometry [4]

GM-CSF (in CD40⁺ B

cells)
Significant Decrease Flow Cytometry [5]

MCP-1 (in CD40⁺ B

cells)
Significant Decrease Flow Cytometry [5]

iNOS (in CD40⁺ B

cells)
Substantial Reduction Flow Cytometry [4]

TNF-α (in CD40⁺ B

cells)
Substantial Reduction Flow Cytometry [4]

IL-6 mRNA (brain

tissue)
Downregulation qRT-PCR [6]

IL-10 mRNA (brain

tissue)
Upregulation qRT-PCR [6]

Detailed Experimental Protocols
In Vitro HIV-1 Replication Inhibition Assay in Monocyte-
Derived Macrophages (MDM)
This protocol outlines the methodology to assess the anti-HIV-1 activity of DAPTA in primary

human monocyte-derived macrophages.

Materials:

Peripheral blood mononuclear cells (PBMCs) from healthy donors
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Ficoll-Paque PLUS for monocyte isolation

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and

penicillin-streptomycin

Macrophage Colony-Stimulating Factor (M-CSF)

R5-tropic HIV-1 strain (e.g., HIV-1 BaL)

DAPTA

p24 antigen ELISA kit

PCR reagents for viral cDNA analysis

Procedure:

Isolation and Culture of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-

Paque density gradient centrifugation. Purify monocytes by adherence to plastic culture

flasks for 2 hours.

Differentiation into Macrophages: Culture the adherent monocytes in RPMI 1640

supplemented with 10% FBS and M-CSF for 7 days to differentiate them into macrophages

(MDM).

DAPTA Treatment and Infection: Pre-treat the MDM with varying concentrations of DAPTA
(e.g., 10⁻¹² M to 10⁻⁶ M) for 1 hour at 37°C.

Infect the treated MDM with an R5-tropic HIV-1 strain at a predetermined multiplicity of

infection (MOI).

After 2-4 hours of infection, wash the cells to remove unbound virus and add fresh culture

medium containing the respective concentrations of DAPTA.

Assessment of Viral Replication: Culture the infected cells for up to 21 days, collecting

supernatant at regular intervals (e.g., every 3-4 days).
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Quantify the amount of p24 antigen in the culture supernatants using a commercial ELISA kit

as a measure of viral replication.

Analysis of Viral Entry: To confirm that DAPTA inhibits viral entry, perform PCR analysis for

early and late HIV-1 reverse transcripts in cell lysates collected a few hours post-infection. A

reduction in viral DNA would indicate entry inhibition.[3]

Murine Model of Experimental Autoimmune
Encephalomyelitis (EAE)
This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of

DAPTA in a model of multiple sclerosis.

Materials:

Female C57BL/6 mice (8-12 weeks old)

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

DAPTA

Clinical scoring system for EAE

Procedure:

Immunization: Emulsify MOG₃₅₋₅₅ peptide in CFA at a final concentration of 2 mg/mL for

both.

Anesthetize the mice and administer a subcutaneous injection of 100 µL of the MOG/CFA

emulsion at two sites on the flank.

Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day

2), administer an intraperitoneal (i.p.) injection of 200 ng of PTX in sterile PBS.[7][8]
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DAPTA Treatment: From day 14 to day 42 post-immunization, administer a daily i.p. injection

of DAPTA at a dose of 0.01 mg/kg.[4] A control group should receive vehicle injections.

Clinical Assessment: Monitor the mice daily for clinical signs of EAE using a standardized

scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb

paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect

spleen and brain tissue for further analysis.

Flow Cytometry: Prepare single-cell suspensions from the spleens and stain for various cell

surface and intracellular markers (e.g., CD40, NF-κB p65, IκBα, Notch-1, GM-CSF, MCP-1,

iNOS, TNF-α) to analyze immune cell populations by flow cytometry.[4]

qRT-PCR: Isolate RNA from brain tissue and perform quantitative real-time PCR to analyze

the expression levels of inflammatory cytokine and signaling molecule mRNAs (e.g., IL-6, IL-

10).[6]

Signaling Pathways and Experimental Workflows
DAPTA-Mediated Inhibition of HIV-1 Entry
DAPTA's primary mechanism in preventing HIV-1 infection is the blockade of the CCR5 co-

receptor, a critical step in the viral entry process for R5-tropic strains.
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DAPTA blocks HIV-1 entry by binding to the CCR5 co-receptor.

DAPTA's Modulation of the NF-κB Signaling Pathway in
Neuroinflammation
In neuroinflammatory conditions, DAPTA's antagonism of CCR5 on immune cells like B-

lymphocytes leads to the downregulation of the pro-inflammatory NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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